2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid
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Overview
Description
2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone. This method allows for the preparation of 1,5-disubstituted triazoles under metal-free conditions . Another efficient method involves the continuous-flow synthesis, which is atom-economical, highly selective, and environmentally benign .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous-flow reactors. This method ensures higher yields and safer handling of intermediates compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based compounds.
Substitution: The triazole ring can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and combinatorial libraries.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and interact with biological targets, making it a potent inhibitor of enzymes and receptors. This interaction can lead to the inhibition of microbial growth, cancer cell proliferation, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar biological activities.
Thiazole: A heterocyclic compound with a sulfur atom, known for its diverse biological activities.
Imidazole: A five-membered ring with two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness
2-(5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and resist metabolic degradation makes it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(5-methyl-1,2,4-triazol-1-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-3-7-8(4)2-5(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
WFPQGQMWACGEII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NN1CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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